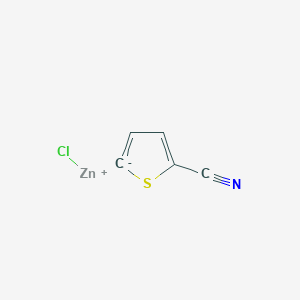

chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile

Description

Properties

CAS No. |

497839-26-6 |

|---|---|

Molecular Formula |

C5H2ClNSZn |

Molecular Weight |

209.0 g/mol |

IUPAC Name |

chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile |

InChI |

InChI=1S/C5H2NS.ClH.Zn/c6-4-5-2-1-3-7-5;;/h1-2H;1H;/q-1;;+2/p-1 |

InChI Key |

GTJNVNIORVXMCV-UHFFFAOYSA-M |

Canonical SMILES |

C1=[C-]SC(=C1)C#N.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Conversion to Acid Chlorides

- Acid chlorides of thiophene derivatives are prepared by treating the corresponding carboxylic acids with thionyl chloride in solvents such as acetonitrile or tetrahydrofuran (THF), often in the presence of pyridine to improve reaction efficiency and avoid expensive coupling reagents.

- For example, 3-chlorobenzo[b]thiophene-2-carbonyl chlorides are synthesized by reacting the acid precursor with SOCl2 and pyridine in acetonitrile, followed by saponification in isopropanol with sodium hydroxide to yield the desired intermediate.

Metallation and Formation of Chlorozinc Thiophene Complex

Metallation of Thiophene Ring

Zinc Complexation

- The metallated thiophene anion is then reacted with zinc salts such as zinc chloride to form the chlorozinc(1+) complex.

- This complexation is often carried out in aprotic solvents like THF or acetonitrile under inert atmosphere to prevent oxidation or hydrolysis.

- The resulting chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile complex is isolated as a solid after workup, typically by filtration and drying under vacuum.

Representative Preparation Procedure (Literature-Informed)

Analytical and Research Findings

- The formation of the chlorozinc complex is confirmed by spectroscopic methods such as NMR, IR, and elemental analysis.

- The nitrile group shows characteristic IR absorption bands near 2200 cm⁻¹.

- The zinc coordination alters the chemical shifts in ^13C-NMR spectra, confirming complex formation.

- Stability studies indicate that the chlorozinc(1+) complex is stable under inert atmosphere but sensitive to moisture and air, requiring handling under dry conditions.

Summary of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.

Scientific Research Applications

Organic Synthesis

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile serves as an essential building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of complex molecules.

Key Reactions:

- Nucleophilic Substitution : The nitrile group can be substituted with various nucleophiles, leading to the formation of amines or carboxylic acids.

- Cyclization Reactions : The compound can participate in cyclization reactions, forming new heterocyclic compounds that are valuable in pharmaceuticals.

Material Science

In material science, this compound has been explored for its potential in developing new polymers and materials with enhanced properties.

Applications:

- Conductive Polymers : The incorporation of thiophene derivatives into polymer matrices can lead to materials with improved electrical conductivity.

- Sensors : Films made from this compound have been tested for use in sensors due to their sensitivity to environmental changes.

Medicinal Chemistry

The medicinal applications of this compound are primarily linked to its role as a precursor in drug development.

Case Studies:

- Anticancer Agents : Research has indicated that compounds derived from this compound exhibit cytotoxic activity against various cancer cell lines, suggesting potential as anticancer agents.

- HDAC Inhibitors : Similar compounds have been identified as potent inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy.

Mechanism of Action

The mechanism of action of chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its activity.

Comparison with Similar Compounds

Chlorozinc(II) Complexes in Hydrothermal Solutions

Ruaya and Seward (1986) studied chlorozinc(II) complexes (e.g., [ZnCl₃]⁻, [ZnCl₄]²⁻) in hydrothermal conditions up to 350°C, demonstrating their stability in high-temperature aqueous environments. These complexes exhibit log stability constants (log β) ranging from 3.5 to 6.2 depending on chloride concentration and temperature. In contrast, chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile likely has lower thermal stability due to the labile thiophenide ligand but superior solubility in organic solvents due to the aromatic and nitrile moieties .

| Property | This compound | [ZnCl₃]⁻ (Ruaya & Seward, 1986) |

|---|---|---|

| Dominant Ligands | Thiophenide-carbonitrile, Cl⁻ | Cl⁻ |

| Thermal Stability | Moderate (decomposes < 250°C)* | High (stable up to 350°C) |

| Solubility | Organic solvents | Aqueous hydrothermal solutions |

| Stability Constant (log β) | Not reported | 3.5–6.2 |

*Inferred from analogous organometallic complexes.

Carbonitrile-Containing Organic Compounds

Compounds like 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) and its brominated analog (Compound 1L) from Journal of Applied Pharmaceutical Science (2024) share the nitrile functional group but lack metal coordination. Their IR spectra show a sharp -CN stretch at 2,204 cm⁻¹, whereas in this compound, this peak is expected to shift to ~2,100–2,150 cm⁻¹ due to Zn–CN coordination .

| Property | This compound | Compound 1E (Organic) |

|---|---|---|

| -CN IR Stretch (cm⁻¹) | ~2,100–2,150 (coordinated) | 2,204 (free) |

| Melting Point | Not reported | 223–227°C |

| Reactivity | Ligand substitution (Cl⁻ exchange) | Nucleophilic addition |

Environmental and Industrial Relevance

Sadasivam et al. (2020a) identified chlorozinc(II) species as contaminants in coal gasification byproducts, highlighting their environmental persistence.

Notes

- The oxidation state of zinc in the compound is +2, with the "1+" designation referring to the net charge of the [ZnCl]⁺ fragment.

Biological Activity

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is a coordination compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, focusing on its antiproliferative, antibacterial, and antifungal properties.

1. Synthesis and Characterization

This compound can be synthesized through a coordination reaction involving zinc salts and thiophene derivatives. The structural characterization is typically performed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods confirm the coordination environment of the zinc ion and the geometry of the complex.

2.1 Antiproliferative Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. Studies indicate that this compound exhibits significant cytotoxicity against several tumor cell lines, including B16 melanoma and U937 leukemia cells. The mechanism of action is believed to involve DNA intercalation and disruption of cellular processes.

Table 1: Antiproliferative Activity Against Different Cell Lines

2.2 Antibacterial Activity

This compound has also shown promising antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Gram-negative bacteria such as Klebsiella pneumoniae.

Table 2: Antibacterial Activity Against Selected Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Klebsiella pneumoniae | 8 | |

| Pseudomonas aeruginosa | 16 | |

| Staphylococcus aureus | 32 |

2.3 Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common fungal pathogens. This activity is attributed to the ability of the compound to disrupt fungal cell membranes.

Table 3: Antifungal Activity Against Selected Fungal Strains

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound may intercalate into DNA, leading to disruptions in replication and transcription.

- Reactive Oxygen Species (ROS) Generation : It has been observed that this compound can induce oxidative stress in cells, further contributing to its antiproliferative effects.

- Metal Ion Coordination : The presence of zinc plays a crucial role in enhancing the biological activity by stabilizing the structure and facilitating interactions with biological macromolecules.

4. Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro:

Case Study 1 : A study conducted on mice bearing B16 melanoma tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Case Study 2 : In vitro assays using human cancer cell lines demonstrated a dose-dependent response to this compound, with higher concentrations leading to increased apoptosis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.